molecular formula C8H17NO2 B3314017 (S)-4,5-Isopropylidene-1-pentylamine CAS No. 94944-63-5

(S)-4,5-Isopropylidene-1-pentylamine

Cat. No.: B3314017
CAS No.: 94944-63-5
M. Wt: 159.23 g/mol
InChI Key: GBBSNHIEYJAWAP-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4,5-Isopropylidene-1-pentylamine is an organic compound with a unique structure that includes an isopropylidene group and a pentylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4,5-Isopropylidene-1-pentylamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,5-dihydroxy-1-pentylamine.

    Protection of Hydroxyl Groups: The hydroxyl groups are protected using an isopropylidene group to form a cyclic acetal. This step is crucial to prevent unwanted side reactions during subsequent steps.

    Formation of the Amine: The protected intermediate is then subjected to reductive amination to introduce the amine group at the desired position.

    Deprotection: Finally, the isopropylidene group is removed under acidic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing batch or continuous flow reactors to scale up the synthesis process.

    Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and catalyst concentration to maximize yield and purity.

    Purification: Employing techniques like distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-4,5-Isopropylidene-1-pentylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

(S)-4,5-Isopropylidene-1-pentylamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-4,5-Isopropylidene-1-pentylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific context of its use, such as in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

Similar Compounds

    (S)-4,5-Dihydroxy-1-pentylamine: A precursor in the synthesis of (S)-4,5-Isopropylidene-1-pentylamine.

    (S)-4,5-Isopropylidene-1-hexylamine: A structurally similar compound with a hexylamine chain instead of a pentylamine chain.

Uniqueness

This compound is unique due to its specific structural features, such as the isopropylidene group and the pentylamine chain. These features confer distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-8(2)10-6-7(11-8)4-3-5-9/h7H,3-6,9H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBSNHIEYJAWAP-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CCCN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)CCCN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801237141
Record name 1,3-Dioxolane-4-propanamine, 2,2-dimethyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801237141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94944-63-5
Record name 1,3-Dioxolane-4-propanamine, 2,2-dimethyl-, (S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94944-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxolane-4-propanamine, 2,2-dimethyl-, (S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801237141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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